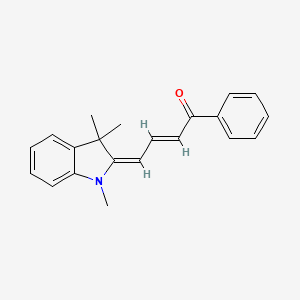
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl group and an indole derivative that contribute to its pharmacological properties. Its structural formula can be represented as follows:
This compound's unique structure suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis |
1. Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
2. Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the levels of TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.
3. Anticancer Activity
In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. Notably, it was found to downregulate Bcl-2 expression while upregulating Bax expression, indicating a shift towards pro-apoptotic signaling pathways.
Properties
CAS No. |
14575-25-8 |
|---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-en-1-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)17-12-7-8-13-18(17)22(3)20(21)15-9-14-19(23)16-10-5-4-6-11-16/h4-15H,1-3H3 |
InChI Key |
FWAPKZOTGYVZSA-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















